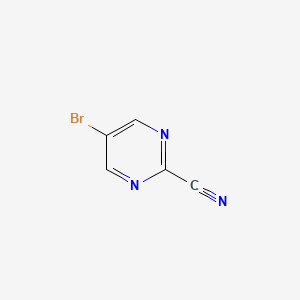

5-Bromopyrimidine-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromopyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPQICCOHFSGBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350712 | |

| Record name | 5-bromopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38275-57-9 | |

| Record name | 5-Bromo-2-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38275-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromopyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyrimidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromopyrimidine-2-carbonitrile: A Technical Guide for Drug Discovery and Development

CAS Number: 38275-57-9

This technical guide provides an in-depth overview of 5-Bromopyrimidine-2-carbonitrile, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and significant applications in medicinal chemistry, with a focus on the development of targeted therapeutics.

Core Compound Properties

This compound is a versatile heterocyclic compound widely utilized as a pharmaceutical intermediate.[1][2] Its structure, featuring a pyrimidine ring substituted with a bromo group at the 5-position and a nitrile group at the 2-position, offers multiple reactive sites for chemical modification.

| Property | Value | Reference |

| Molecular Formula | C₅H₂BrN₃ | [3][4] |

| Molecular Weight | 183.99 g/mol | [3] |

| Appearance | White to yellow crystalline solid | [2] |

| Melting Point | 115-121 °C | [3] |

| Solubility | Slightly soluble in water | [2] |

| SMILES | N#Cc1ncc(Br)cn1 | [3][4] |

| InChIKey | VPQICCOHFSGBMA-UHFFFAOYSA-N | [3][4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reaction of 5-bromo-2-chloropyrimidine with a cyanide source.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

5-Bromo-2-chloropyrimidine

-

Sodium Cyanide (NaCN)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of sodium cyanide (1.9 g, 38.83 mmol) and 1,4-diazabicyclo[2.2.2]octane (0.87 g, 7.77 mmol) in DMSO (10 mL) and water (20 mL) is prepared.

-

A solution of 5-bromo-2-chloropyrimidine (7.51 g, 38.83 mmol) in DMSO (20 mL) is added to the mixture.

-

The reaction mixture is stirred overnight at room temperature.

-

Following overnight stirring, water (100 mL) is added to the mixture.

-

The product is extracted with diethyl ether (3 x 100 mL).

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a solid.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases. This compound serves as a crucial starting material for the synthesis of various biologically active molecules, particularly in the realm of oncology.

Role as a Kinase Inhibitor Precursor

The pyrimidine core mimics the purine structure of ATP, enabling compounds derived from it to act as competitive inhibitors of kinases.[5] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. The bromine atom on the this compound ring is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5]

Experimental Protocol: Suzuki-Miyaura Coupling[7]

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 5-Bromopyrimidine (as a representative bromopyrimidine) with an arylboronic acid.

Materials:

-

5-Bromopyrimidine

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Degassed water

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).

-

Add a 4:1 mixture of 1,4-dioxane and degassed water.

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Targeting Key Signaling Pathways

Derivatives of pyrimidine-5-carbonitrile have shown significant promise as inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and VEGFR pathways.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[6] Its aberrant activation is a common event in many human cancers.[7] Novel pyrimidine-5-carbonitrile derivatives have been developed that exhibit potent inhibitory activity against PI3K and mTOR, leading to apoptosis in cancer cells.[8][9]

References

- 1. This compound | 38275-57-9 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. This compound| CAS No:38275-57-9|ZaiQi Bio-Tech [chemzq.com]

- 4. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromopyrimidine-2-carbonitrile

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides key data on 5-Bromopyrimidine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. These values are foundational for stoichiometric calculations, analytical characterization, and interpretation of experimental results.

| Property | Value |

| Molecular Formula | C5H2BrN3 |

| Molar Mass ( g/mol ) | 183.99 |

The molecular formula, C5H2BrN3, indicates the elemental composition of the molecule, which consists of five carbon atoms, two hydrogen atoms, one bromine atom, and three nitrogen atoms.[1][2][3][4] The molar mass is 183.99 g/mol .[1][2][4]

Logical Relationship of Molecular Properties

The relationship between the compound's name, its elemental composition (molecular formula), and its calculated mass (molecular weight) is a fundamental concept in chemistry. The following diagram illustrates this direct and hierarchical connection.

References

A Technical Guide to the Physical Properties of 5-Bromopyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromopyrimidine-2-carbonitrile (CAS No: 38275-57-9), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its key physical characteristics, the experimental protocols for their determination, and a visual representation of a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a heterocyclic compound with the molecular formula C₅H₂BrN₃.[1] It presents as a white to light yellow crystalline solid.[1] The presence of the bromine atom and the nitrile group on the pyrimidine ring makes it a versatile building block in organic synthesis.

Summary of Physical Data

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Molecular Formula | C₅H₂BrN₃ |

| Molecular Weight | 183.99 g/mol |

| Appearance | White to yellow solid/crystalline powder |

| Melting Point | 115-121 °C |

| Boiling Point | 317.7 °C at 760 mmHg |

| Density | 1.86 g/cm³ |

| Solubility | Slightly soluble in water |

| Flash Point | 145.9 °C |

| Vapor Pressure | 0.000379 mmHg at 25°C |

| Refractive Index | 1.617 |

| pKa (Predicted) | -4.65 ± 0.22 |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument, alongside a calibrated thermometer.

-

The sample is heated at a controlled, slow rate, typically 1-2°C per minute, especially near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has completely transitioned to a liquid is recorded as the end of the melting range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a fundamental physical property. For high-melting solids like this compound, this value is often determined under reduced pressure to prevent decomposition at high temperatures.

Methodology (Thiele Tube Method):

-

A small amount of the substance (if it were a liquid) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the liquid.

-

The apparatus is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[2]

-

The setup is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1][2]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point of the substance at the given atmospheric pressure.[2]

Solubility Determination

Understanding the solubility of a compound is crucial for its application in various chemical reactions and formulations.

Methodology (Gravimetric Method):

-

An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

A known volume of the clear, saturated filtrate is carefully transferred to a pre-weighed container.

-

The solvent is evaporated from the filtrate, and the container with the solid residue is weighed again.

-

The mass of the dissolved solid is used to calculate the solubility of the compound in the specific solvent at that temperature, typically expressed in g/L or mol/L.[3][4]

Synthetic Workflow

The following diagram illustrates a common laboratory-scale synthesis of this compound from 5-bromo-2-chloropyrimidine. This process involves a nucleophilic substitution reaction where the chloro group is replaced by a cyano group.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. revroum.lew.ro [revroum.lew.ro]

Introduction: The Critical Role of Solubility in the Application of 5-Bromopyrimidine-2-carbonitrile

An In-Depth Technical Guide to the Solubility of 5-Bromopyrimidine-2-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. It serves as a key building block and intermediate in the development of novel therapeutic agents and agrochemicals.[1] The utility of this compound in various synthetic and formulation processes is fundamentally governed by its solubility in organic solvents. A thorough understanding of its solubility profile is paramount for researchers to control reaction kinetics, develop effective purification strategies such as crystallization, and formulate active pharmaceutical ingredients (APIs) with optimal bioavailability.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers with the foundational knowledge and detailed methodologies required to accurately assess its solubility in a range of common organic solvents, thereby accelerating research and development timelines.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 5-Bromo-2-cyanopyrimidine | [1] |

| CAS Number | 38275-57-9 | [2][4] |

| Molecular Formula | C₅H₂BrN₃ | [2][3] |

| Molecular Weight | 183.99 g/mol | [2] |

| Appearance | White to yellow solid/crystalline powder | [1] |

| Boiling Point | 317.7 ± 34.0 °C (Predicted) | [1][2] |

| Water Solubility | Slightly soluble | [1][5][6] |

| Sensitivity | Moisture Sensitive | [1][2] |

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The extent to which this compound dissolves in a particular organic solvent is dictated by the interplay of intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[7]

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is the most critical factor. Polar solutes, like this compound with its nitrogen atoms and cyano group, tend to dissolve better in polar solvents. Non-polar solutes dissolve better in non-polar solvents.[7] The polarity of a solvent can be quantified by its dielectric constant.

-

Hydrogen Bonding: The pyrimidine nitrogens and the nitrile group in the solute molecule can act as hydrogen bond acceptors. Solvents that are hydrogen bond donors (e.g., alcohols like methanol and ethanol) can engage in these interactions, often leading to higher solubility.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][9] This principle is fundamental to purification by recrystallization. However, this relationship must be determined empirically for each solute-solvent system.

-

Molecular Size and Shape: Smaller molecules are generally more soluble than larger ones as they are more easily solvated by solvent molecules.[10]

To aid in solvent selection, the following table classifies common organic solvents based on their relative polarity:

| Polarity Class | Example Solvents |

| Non-Polar | Hexane, Toluene, Diethyl Ether |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water |

Given the polar nature of the pyrimidine and nitrile functionalities, it is anticipated that this compound will exhibit greater solubility in polar aprotic and polar protic solvents. An isomer, 2-Bromopyrimidine-5-carbonitrile, has been noted to be soluble in dichloromethane and chloroform, and very soluble in polar solvents, which suggests a similar trend for the title compound.[11][12]

Experimental Determination of Thermodynamic Solubility

While theoretical principles provide a valuable framework for prediction, empirical measurement is essential for obtaining accurate solubility data. The "shake-flask" method is the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of the equilibrium state.[1][13]

Workflow for Thermodynamic Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for thermodynamic solubility determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol provides a robust methodology for determining the solubility of this compound.

1. Materials and Equipment:

-

Pure this compound (≥98% purity)

-

HPLC-grade organic solvents of interest

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Preparation of Saturated Solutions:

-

Causality: The goal is to create a solution in thermodynamic equilibrium with the solid phase. Adding an excess of the solid ensures that the solution becomes saturated.

-

Procedure:

-

Accurately weigh approximately 10-20 mg of this compound directly into a pre-weighed glass vial.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.[14]

-

3. Equilibration:

-

Causality: Sufficient time and consistent agitation at a constant temperature are critical to ensure that the dissolution process has reached equilibrium. A period of 24 to 48 hours is typically adequate for many compounds.[1]

-

Procedure:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the vials at a constant speed for 24-48 hours.

-

After the equilibration period, allow the vials to stand for at least 2 hours to let undissolved solids settle. Visually confirm that a solid phase remains in each vial.

-

4. Sample Preparation for Analysis:

-

Causality: The undissolved solid must be completely removed to ensure that the analyzed liquid phase represents only the dissolved solute. Centrifugation followed by filtration is a robust method for this separation.[15]

-

Procedure:

-

Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully draw the supernatant into a syringe.

-

Attach a syringe filter (chemically compatible with the solvent) and filter the supernatant into a clean vial. This step removes any remaining microscopic particles.

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the HPLC mobile phase) to a concentration that falls within the linear range of the analytical method.

-

5. Quantification by HPLC-UV:

-

Causality: A validated, specific, and sensitive analytical method is required to accurately measure the concentration of the solute in the diluted saturated solution. HPLC-UV is a common and reliable technique for this purpose.[15]

-

Procedure:

-

Develop an HPLC method capable of resolving this compound from any potential impurities.

-

Prepare a series of calibration standards of known concentrations from a stock solution of the compound.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Inject the diluted samples and determine their concentrations from the calibration curve.

-

6. Calculation of Solubility:

-

Procedure:

-

Use the concentration obtained from the HPLC analysis and the dilution factor to calculate the concentration of the saturated solution.

-

Express the final solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Illustrative Solubility Profile of this compound

While extensive quantitative data is not publicly available, the following table provides an illustrative framework for reporting experimentally determined solubility. The qualitative descriptors are based on general chemical principles and should be replaced with quantitative data upon experimentation.

| Solvent | Polarity Type | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | Non-Polar | Very Low | [To be determined] |

| Toluene | Non-Polar | Low | [To be determined] |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | [To be determined] |

| Ethyl Acetate | Polar Aprotic | Moderate | [To be determined] |

| Acetone | Polar Aprotic | Moderate to High | [To be determined] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to High | [To be determined] |

| Ethanol (EtOH) | Polar Protic | Moderate | [To be determined] |

| Methanol (MeOH) | Polar Protic | Moderate | [To be determined] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | [To be determined] |

Safety and Handling Precautions

As a laboratory chemical, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is noted to be moisture-sensitive.[1][2]

-

Incompatibilities: Keep away from strong oxidizing agents.[16]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[16][17]

Conclusion

This guide has outlined the critical importance of understanding the solubility of this compound and provided a comprehensive framework for its experimental determination. By applying the theoretical principles and the detailed shake-flask protocol described herein, researchers can generate reliable and accurate solubility data. This information is indispensable for optimizing reaction conditions, developing efficient purification methods, and designing effective formulations, ultimately facilitating the successful application of this valuable chemical intermediate in drug discovery and development.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 3. inventivapharma.com [inventivapharma.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 6. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. What are the factors that affect solubility? | AAT Bioquest [aatbio.com]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. enamine.net [enamine.net]

- 14. who.int [who.int]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. rheolution.com [rheolution.com]

Spectroscopic Analysis of 5-Bromopyrimidine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic properties of 5-Bromopyrimidine-2-carbonitrile. Due to the limited availability of public experimental data for this specific compound, this document serves as a template outlining the expected spectral characteristics and the detailed experimental protocols for their acquisition. The provided data tables are illustrative and would be populated with experimentally determined values.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyrimidine ring substituted with a bromine atom and a nitrile group, gives rise to a distinct spectroscopic signature. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such molecules. This guide focuses on the theoretical ¹H and ¹³C NMR spectral features of this compound and provides a standardized protocol for acquiring high-quality NMR data.

Molecular Structure and NMR Active Nuclei

The structure of this compound contains two NMR-active nuclei of interest: ¹H (protons) and ¹³C (carbon-13). The pyrimidine ring contains two hydrogen atoms at positions 4 and 6, which are expected to be chemically non-equivalent and thus produce distinct signals in the ¹H NMR spectrum. The molecule has five unique carbon atoms, which should be distinguishable in the ¹³C NMR spectrum.

Chemical Structure of this compound

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C4 and C6 positions. Due to the electron-withdrawing nature of the pyrimidine nitrogens, the nitrile group, and the bromine atom, these protons are expected to be significantly deshielded, appearing at a downfield chemical shift.

Table 1: Illustrative ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | Value | s (singlet) | - | H-6 |

| 2 | Value | s (singlet) | - | H-4 |

Note: The actual chemical shifts, multiplicities, and coupling constants need to be determined experimentally. The protons H-4 and H-6 are expected to be singlets due to the lack of adjacent protons, though long-range coupling may be observed under high-resolution conditions.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound should display five signals, one for each unique carbon atom. The chemical shifts of these carbons are influenced by their hybridization state and the electronegativity of neighboring atoms.

Table 2: Illustrative ¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | Value | C5-Br |

| 2 | Value | C-CN |

| 3 | Value | C4 |

| 4 | Value | C6 |

| 5 | Value | C2 |

Note: The actual chemical shifts need to be determined experimentally. The assignments are predictive based on known substituent effects in similar heterocyclic systems.

Experimental Protocols

The following are general experimental protocols for obtaining high-quality ¹H and ¹³C NMR spectra of organic compounds like this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

-

Final Volume: Ensure the final volume of the solution in the NMR tube is appropriate for the spectrometer being used (typically a height of 4-5 cm).

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Decoupling: Broadband proton decoupling.

-

Temperature: 298 K (25 °C).

Logical Workflow for Spectral Analysis

The process of acquiring and interpreting NMR spectra follows a logical workflow to ensure accurate structural elucidation.

spectroscopic data interpretation for 5-Bromopyrimidine-2-carbonitrile

An In-depth Technical Guide to the Spectroscopic Data Interpretation of 5-Bromopyrimidine-2-carbonitrile

This technical guide offers a detailed examination of the spectroscopic data for this compound, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its spectroscopic profile is essential for structure elucidation, purity assessment, and quality control in research and development settings. This document provides a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for data interpretation.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct molecular structure that gives rise to a characteristic spectroscopic fingerprint. The pyrimidine ring, substituted with a bromine atom and a nitrile group, provides specific signals in various spectroscopic techniques.

Chemical Structure:

-

IUPAC Name: this compound

The interpretation of its spectra relies on identifying the signals corresponding to the two aromatic protons on the pyrimidine ring, the carbon atoms of the ring, the nitrile group, and the influence of the electronegative bromine atom.

Spectroscopic Data Presentation

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.84 | Singlet | 2H | H-4, H-6 |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-4, C-6 |

| ~145 | C-2 |

| ~120 | C-5 |

| ~115 | -C≡N |

Note: These are predicted values based on the analysis of similar pyrimidine structures. Actual values may vary depending on the solvent and experimental conditions.

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~3100-3000 | Aromatic C-H stretch | Medium |

| ~2240-2220 | C≡N (Nitrile) stretch | Sharp, Medium |

| ~1600-1400 | C=C and C=N ring stretching | Medium to Strong |

| ~1200-1000 | C-H in-plane bending | Medium |

| Below 1000 | C-Br stretch | Medium to Strong |

Note: These are characteristic ranges for the specified functional groups.

Table 4: Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M]+ | 182.94265 |

| [M+H]⁺ | 183.95048 |

| [M+Na]⁺ | 205.93242 |

| [M-H]⁻ | 181.93592 |

Source: Predicted values from PubChem.[3] The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) will result in a characteristic M/M+2 isotopic pattern for the molecular ion and bromine-containing fragments.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate interpretation.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution into a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

-

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, typically with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute this stock solution to a final concentration of around 1-10 µg/mL using the mobile phase solvent.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

-

Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Visualization of the Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow from sample analysis to structural confirmation.

References

- 1. This compound | 38275-57-9 [chemicalbook.com]

- 2. Cas 38275-57-9,this compound | lookchem [lookchem.com]

- 3. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 4. chembk.com [chembk.com]

- 5. This compound | High Purity Chemical Supplier in China | Specifications, Safety, Applications [nj-finechem.com]

Unveiling the Molecular Landscape of 5-Bromopyrimidine-2-carbonitrile: A Theoretical and Computational Deep Dive

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the theoretical properties and computational study of 5-Bromopyrimidine-2-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. By integrating experimental data with computational analysis, this document offers a detailed exploration of the molecule's structural, electronic, and spectroscopic characteristics, equipping researchers with the foundational knowledge for its application in drug design and development.

Physicochemical and Spectroscopic Properties

This compound is a solid compound with the molecular formula C₅H₂BrN₃ and a molecular weight of 183.99 g/mol .[1][2] It is slightly soluble in water. The existing experimental data provides a solid foundation for understanding the basic characteristics of this molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₂BrN₃ | [1][2] |

| Molecular Weight | 183.99 g/mol | [1][2] |

| Melting Point | 115-121 °C | [3] |

| Boiling Point (Predicted) | 317.7 ± 34.0 °C | |

| Density (Predicted) | 1.86 ± 0.1 g/cm³ | |

| Water Solubility | Slightly soluble | |

| XlogP (Predicted) | 0.9 | [4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.84 (s, 2H) | [5] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in a pyrimidine precursor with a cyanide group.

Experimental Protocol: Synthesis of this compound

A general and efficient procedure for the synthesis of this compound is as follows:

-

Dissolution: 5-Bromo-2-chloropyrimidine (10 g, 51.8 mmol) is dissolved in dimethyl sulfoxide (DMSO) (26 mL) in a reaction flask.[5]

-

Addition of Reagents: A mixture of sodium cyanide (2.59 g, 51.8 mmol) and triethylenediamine (1.2 g, 10.4 mmol) in DMSO (14 mL) and water (28 mL) is added sequentially to the solution.[5]

-

Reaction: The reaction mixture is stirred at room temperature for 18 hours.[5]

-

Work-up: Upon completion, the mixture is diluted with water (130 mL) and extracted with ether (3 x 150 mL).[5]

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting solid is purified by recrystallization from hot dichloromethane to yield this compound as a light yellow solid.[5]

Theoretical Properties and Computational Analysis

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar pyrimidine ring substituted with a bromine atom at the 5-position and a nitrile group at the 2-position. The bromine atom and the nitrile group are expected to have a significant influence on the geometry and electronic distribution of the pyrimidine ring.

A computational protocol for geometry optimization would typically involve Density Functional Theory (DFT) calculations, for example, using the B3LYP functional with a 6-311++G(d,p) basis set.[6] This level of theory has been shown to provide accurate geometric parameters for similar heterocyclic compounds.

Electronic Properties

The electronic properties of this compound are of significant interest for understanding its reactivity and potential as a pharmacophore. The bromine atom, being electronegative, and the electron-withdrawing nitrile group are expected to influence the electron density distribution within the pyrimidine ring.

A theoretical study on 5-bromopyrimidine revealed that the lowest energy electronic transitions are of π* ← π character, with weaker transitions involving the nitrogen and bromine lone pairs.[7] The presence of the additional cyano group in this compound would likely further modulate these transitions.

Table 3: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Method |

| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | |

| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | |

| Dipole Moment | DFT/B3LYP/6-311++G(d,p) |

Note: The values in this table are illustrative and would require specific DFT calculations to be determined accurately.

Vibrational Analysis

Vibrational spectroscopy, including FT-IR and Raman, provides valuable insights into the molecular structure. A computational approach to vibrational analysis would involve the calculation of harmonic vibrational frequencies using DFT. The calculated frequencies can then be compared with experimental spectra to aid in the assignment of vibrational modes. For similar brominated pyridine derivatives, DFT calculations have shown excellent agreement with experimental vibrational spectra.

Applications in Drug Development

Pyrimidine-5-carbonitrile derivatives have been investigated as potential inhibitors of various biological targets, including vascular endothelial growth factor receptor-2 (VEGFR-2).[8] Molecular modeling and docking studies are crucial in this context to understand the binding interactions of these compounds with their protein targets.

Molecular Docking and ADMET Prediction

A typical in silico drug development workflow for a molecule like this compound would involve:

-

Molecular Docking: To predict the binding mode and affinity of the molecule within the active site of a target protein.

-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness and potential pharmacokinetic properties of the molecule.

These computational approaches help in prioritizing lead compounds for further experimental validation.

Conclusion

This compound presents a molecule of significant interest for medicinal and agricultural chemistry. While experimental data provides a solid baseline for its characterization, this whitepaper highlights the immense potential of computational chemistry to further elucidate its properties. A dedicated theoretical study of this molecule would be invaluable for accelerating its application in the development of novel therapeutic agents and other advanced materials. The methodologies and insights presented herein provide a clear roadmap for such future investigations.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C5H2BrN3) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 38275-57-9 [chemicalbook.com]

- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 7. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vacuum Ultraviolet Photoabsorption Spectrum of 5-Bromopyrimidine

This technical guide provides a comprehensive overview of the vacuum ultraviolet (VUV) photoabsorption spectrum of 5-bromopyrimidine, targeting researchers, scientists, and drug development professionals. The information is compiled from a detailed experimental and theoretical study, presenting quantitative data, experimental methodologies, and visual representations of the underlying photophysical processes. 5-Bromopyrimidine is a halogenated pyrimidine, a class of molecules relevant as potential radiosensitizers in cancer therapy, making the study of their interaction with VUV radiation crucial for understanding potential DNA damage mechanisms.[1][2]

Quantitative Spectroscopic Data

The high-resolution VUV photoabsorption spectrum of 5-bromopyrimidine was measured over a photon energy range of 3.7 to 10.8 eV.[1][3] The spectrum is characterized by several absorption bands, with the most intense transitions attributed to π* ← π electronic transitions. Weaker bands are assigned to transitions involving nitrogen and bromine lone pairs, the antibonding σ*Br orbital, and lower-lying Rydberg states.[4][5] Below 7.3 eV, the spectrum of 5-bromopyrimidine is very similar to its isomer, 2-bromopyrimidine. However, at higher energies, significant differences emerge. Notably, in the 7.3–9.0 eV range, where the maximum cross-section is observed, 5-bromopyrimidine displays a single broad band, in contrast to the more structured features seen in 2-bromopyrimidine.[1][4][5]

The experimental absorption bands have been assigned based on theoretical calculations. The calculated vertical excitation energies and oscillator strengths provide a basis for understanding the nature of the electronic transitions.[1]

Table 1: Experimental Absorption Bands and Their Assignments for 5-Bromopyrimidine

| Band Label | Energy Range (eV) | Peak Position (eV) | Main Character of Transitions |

| I | 3.7 - 4.6 | ~4.3 | π* ← n, π* ← π |

| II | 4.6 - 5.7 | ~5.2 | π* ← n, π* ← π |

| III | 5.7 - 6.7 | ~6.3 | π* ← π, σ* ← n |

| IV | 6.7 - 8.2 | ~7.6 | π* ← π |

| V | 8.2 - 9.5 | ~8.6 | Rydberg, π* ← π |

| VI | 9.5 - 10.8 | ~10.1 | Rydberg, π* ← π |

Data compiled from the graphical representation of the VUV photoabsorption spectrum in Mendes et al. (2021).[1][6]

Table 2: Calculated Vertical Excitation Energies, Oscillator Strengths, and Transition Assignments for 5-Bromopyrimidine

| Excitation Energy (eV) | Oscillator Strength (f₀) | Main Character (Hole → Particle) |

| 4.32 | 0.016 | n-(b₂) → π(a₂) |

| 5.18 | 0.108 | π(b₁) → π(a₂) |

| 6.09 | 0.007 | n+(a₁) → π(a₂) |

| 6.38 | 0.010 | n-(b₂) → π(b₁) |

| 6.49 | 0.012 | nBr(b₂) → π(a₂) |

| 7.00 | 0.354 | π(a₂) → π(a₂) |

| 7.15 | 0.003 | n-(b₂) → σBr(a₁) |

| 7.34 | 0.282 | π(b₁) → π(b₁) |

| 7.59 | 0.008 | nBr(b₂) → π(b₁) |

| 7.74 | 0.002 | πBr(b₁) → π(a₂) |

| 8.16 | 0.019 | n+(a₁) → π(b₁) |

| 8.35 | 0.001 | π(a₂) → σBr(a₁) |

| 8.41 | 0.003 | n+(a₁) → 3s |

| 8.52 | 0.045 | π(b₁) → 3s |

| 8.65 | 0.006 | n-(b₂) → 3p |

| 8.81 | 0.003 | nBr(b₂) → 3s |

| 8.87 | 0.010 | n+(a₁) → 3p |

| 8.94 | 0.052 | πBr(b₁) → π*(b₁) |

| 9.02 | 0.002 | n-(b₂) → 3p |

| 9.17 | 0.002 | π(a₂) → 3s |

This table presents a selection of the calculated vertical excitation energies and oscillator strengths from Mendes et al. (2021). The assignments are based on the dominant hole and particle natural transition orbitals.[1]

Experimental Protocols

The high-resolution VUV photoabsorption measurements were conducted at the AU-UV beamline of the ASTRID2 synchrotron facility at Aarhus University, Denmark.[3]

Sample Preparation: The 5-bromopyrimidine sample was a commercial product. Before the experiment, the sample was degassed through repeated freeze-pump-thaw cycles to remove any volatile impurities. The vapor pressure of the sample at room temperature was sufficient for the measurements, so no heating was required.[2]

Experimental Setup and Data Acquisition: The experimental apparatus consists of a gas cell connected to the output of a monochromator.[3] A MgF₂ window separates the gas cell from the high vacuum of the synchrotron beamline. The pressure in the gas cell was varied between 0.03 and 0.25 mbar.[2] The VUV photoabsorption spectrum was recorded in the energy range of 3.7 to 10.8 eV. To ensure the accuracy of the cross-section measurements (estimated to be around 10%), the spectrum was measured in small, overlapping sections (5 or 10 nm). This allowed for the optimization of the sample pressure according to the local absorption cross-sections.[2]

Theoretical Calculations: The experimental results were supported by quantum chemical calculations. Time-dependent density functional theory (TDDFT) was used in conjunction with the nuclear ensemble approach (NEA) to compute the absorption cross-sections.[3][4] For the first absorption band, Franck-Condon Herzberg-Teller (FCHT) calculations were also performed.[3] The theoretical calculations were carried out at the LYP/aug-cc-pVDZ+2s2p2d level of theory.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the electronic transitions in 5-bromopyrimidine.

Caption: Experimental workflow for VUV photoabsorption spectroscopy.

References

- 1. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 3. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations [mdpi.com]

- 4. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. novaresearch.unl.pt [novaresearch.unl.pt]

- 6. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Bromopyrimidine Isomers: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the electronic structure of bromopyrimidine isomers, crucial intermediates in the development of novel therapeutics and functional materials. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes key experimental and computational findings, offering a comparative overview of the 2-bromo-, 4-bromo-, and 5-bromopyrimidine isomers. While extensive data is presented for the 2- and 5-isomers, a notable gap in the literature exists for the detailed electronic characterization of 4-bromopyrimidine.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleobases.[1] The introduction of a bromine atom to the pyrimidine ring significantly alters its electronic properties, influencing intermolecular interactions and reactivity, which are critical for drug design and materials science. Understanding the electronic structure of bromopyrimidine isomers—specifically the arrangement and energies of their molecular orbitals—is paramount for predicting their chemical behavior and designing new molecules with desired functionalities. This guide summarizes the current state of knowledge on the electronic properties of 2-, 4-, and 5-bromopyrimidine, drawing from vacuum ultraviolet (VUV) photoabsorption spectroscopy, photoelectron spectroscopy (PES), and theoretical calculations.

Comparative Electronic Properties

The position of the bromine atom on the pyrimidine ring induces significant changes in the electronic structure of the isomers. These changes are primarily governed by the interplay of inductive and resonant effects.[2] A summary of the key electronic properties is presented in the tables below.

Table 1: Calculated Vertical Ionization Energies

| Isomer | First Ionization Energy (eV) | Computational Method |

| 2-Bromopyrimidine | 9.911[3] | Outer Valence Green Function (OVGF) |

| 4-Bromopyrimidine | Not available | - |

| 5-Bromopyrimidine | 9.865[3] | Outer Valence Green Function (OVGF) |

Table 2: Experimental VUV Photoabsorption Bands for 2-Bromopyrimidine

| Band | Energy Range (eV) | Assignment |

| I | 3.7 - 4.6 | π* ← n- |

| II | 4.6 - 5.4 | Not specified |

| III | 5.4 - 6.5 | Not specified |

| IV | 6.5 - 7.3 | Not specified |

| V | 7.3 - 9.0 | π* ← π |

| VI | 9.0 - 10.8 | Not specified |

| Data sourced from Mendes et al. (2021).[4] |

Table 3: Experimental VUV Photoabsorption Bands for 5-Bromopyrimidine

| Band | Energy Range (eV) | Assignment |

| I | 3.7 - 4.6 | π* ← n- |

| II | 4.6 - 5.4 | Not specified |

| III | 5.4 - 6.5 | Not specified |

| IV | 6.5 - 7.3 | Not specified |

| V | 7.3 - 9.0 | π* ← π |

| VI | 9.0 - 10.8 | Not specified |

| Data sourced from Mendes et al. (2021).[4] |

The VUV absorption spectra of 2- and 5-bromopyrimidine are very similar below 7.3 eV.[4] However, significant differences emerge at higher energies. In the 7.3–9.0 eV range, 5-bromopyrimidine exhibits a single broad band, whereas 2-bromopyrimidine displays more discernible features.[4] The most intense bands in both isomers are attributed to π* ← π transitions, with weaker bands arising from transitions involving nitrogen and bromine lone pairs and the antibonding σ*Br orbital.[4]

Experimental and Computational Methodologies

A generalized workflow for the characterization of the electronic structure of bromopyrimidine isomers is depicted below. This involves synthesis, experimental spectroscopic analysis, and computational modeling to provide a comprehensive understanding of their electronic properties.

Figure 1: A generalized experimental and computational workflow for characterizing the electronic structure of bromopyrimidine isomers.

Experimental Protocols

Vacuum Ultraviolet (VUV) Photoabsorption Spectroscopy

VUV photoabsorption spectroscopy is a key technique for investigating the excited electronic states of molecules. A general experimental setup involves:

-

Synchrotron Radiation Source: A high-flux, tunable source of VUV radiation is required, typically from a synchrotron facility.[5]

-

Monochromator: The broadband synchrotron radiation is passed through a monochromator to select a narrow band of photon energies with high resolution.[5]

-

Gas Cell: The gaseous sample of the bromopyrimidine isomer is introduced into a static gas cell. The pressure is maintained at a low level to ensure single-collision conditions.[5]

-

Detector: The intensity of the VUV radiation is measured before and after passing through the gas cell using a suitable detector, such as a photomultiplier tube.[6]

-

Data Acquisition: The absorption cross-section is calculated as a function of photon energy by applying the Beer-Lambert law.[7]

Photoelectron Spectroscopy (PES)

PES provides direct information about the binding energies of electrons in molecular orbitals. The general procedure is as follows:

-

Ionization Source: A monochromatic source of high-energy photons, such as a helium discharge lamp (for UPS) or a synchrotron source, is used to irradiate the gaseous sample.[8]

-

Sample Inlet: The bromopyrimidine sample is introduced into a high-vacuum chamber as a molecular beam.

-

Electron Energy Analyzer: The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer (e.g., a hemispherical or toroidal analyzer).[1]

-

Detector: An electron detector counts the number of electrons at each kinetic energy.

-

Spectrum Generation: The binding energy of the electrons is determined by subtracting the kinetic energy of the photoelectrons from the energy of the incident photons. A plot of electron count versus binding energy constitutes the photoelectron spectrum.[8]

Computational Methodologies

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Computational chemistry plays a crucial role in interpreting experimental spectra and providing insights into the electronic structure.

-

Geometry Optimization: The ground-state molecular geometry of the bromopyrimidine isomer is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]

-

Frequency Analysis: A vibrational frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.[10]

-

Ionization Energy Calculation: The vertical ionization energy can be calculated using methods such as the Outer Valence Green Function (OVGF) approach, which provides a good correlation with experimental values.[3]

-

Excited State Calculations: The energies and oscillator strengths of electronic transitions are calculated using TD-DFT. The choice of functional (e.g., CAM-B3LYP) is critical for obtaining accurate excitation energies.[11]

-

Spectral Simulation: The calculated transition energies and oscillator strengths are convoluted with Gaussian or Lorentzian functions to generate a simulated absorption spectrum, which can then be compared with the experimental VUV spectrum.

Isomer-Specific Insights and Structure-Property Relationships

The electronic properties of the bromopyrimidine isomers are directly linked to the position of the bromine atom. This relationship can be visualized as a logical flow from the molecular structure to the observable electronic characteristics.

Figure 2: The influence of the bromine atom's position on the electronic properties and spectroscopic signatures of bromopyrimidine isomers.

The electron-withdrawing inductive effect of the bromine atom and its electron-donating resonance effect collectively modulate the energy levels of the π and n orbitals of the pyrimidine ring. The relative contribution of these effects depends on the substitution position, leading to the observed differences in ionization energies and electronic transition energies among the isomers.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the electronic structure of 2- and 5-bromopyrimidine based on available experimental and computational data. The presented information is vital for researchers working on the development of new pharmaceuticals and functional materials based on the pyrimidine scaffold.

A significant knowledge gap remains concerning the electronic properties of 4-bromopyrimidine. Further experimental and theoretical studies are warranted to fully characterize this isomer and enable a complete comparative analysis of the bromopyrimidine family. Such studies would provide a more complete picture of the structure-property relationships in these important heterocyclic compounds, ultimately facilitating the rational design of new molecules with tailored electronic characteristics.

References

- 1. Photoelectron spectroscopy of brominated derivative of pyrimidine: 2-bromopyrimidine | EPJ Special Topics (EPJ ST) [epjst.epj.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclohexane Vibronic States: A Combined VUV Spectroscopy and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uhmreactiondynamics.org [uhmreactiondynamics.org]

- 7. Simulation of the VUV Absorption Spectra of Oxygenates and Hydrocarbons: A Joint Theoretical–Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

5-Bromopyrimidine-2-carbonitrile: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine-2-carbonitrile is a key heterocyclic building block in the field of medicinal chemistry. Its strategic substitution pattern, featuring a reactive nitrile group and a bromine atom on the pyrimidine core, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold itself is a privileged structure, mimicking the purine core of ATP and enabling competitive binding to the ATP-binding sites of various kinases.[1] This guide provides an in-depth overview of the discovery, historical development of synthesis, and critical applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 38275-57-9 | [2] |

| Molecular Formula | C₅H₂BrN₃ | [2] |

| Molecular Weight | 183.99 g/mol | [2] |

| Appearance | White to yellow crystalline solid | [3] |

| Melting Point | 115-121 °C | [2] |

| Boiling Point | 317.7±34.0 °C (Predicted) | [3] |

| Density | 1.86±0.1 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in water | [3] |

Discovery and History of Synthesis

The primary historical and current synthetic pathway involves a nucleophilic aromatic substitution (SNAr) reaction on 5-bromo-2-chloropyrimidine with a cyanide salt.

Synthesis of the Precursor: 5-Bromo-2-chloropyrimidine

A common method for the synthesis of 5-bromo-2-chloropyrimidine starts from 2-hydroxypyrimidine.[4] A one-step method involves the reaction of 2-hydroxypyrimidine with hydrobromic acid, catalyzed by hydrogen peroxide, followed by reaction with a chlorinating agent like phosphorus oxychloride in the presence of an organic amine.[4]

Experimental Protocols

Synthesis of this compound from 5-Bromo-2-chloropyrimidine[5]

This protocol details a common laboratory-scale synthesis of this compound.

Materials:

-

5-Bromo-2-chloropyrimidine (10 g, 51.8 mmol)

-

Sodium cyanide (2.59 g, 51.8 mmol)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO) or triethylenediamine (1.2 g, 10.4 mmol)

-

Dimethyl sulfoxide (DMSO) (40 mL total)

-

Water (28 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a reaction flask, dissolve 5-bromo-2-chloropyrimidine (10 g, 51.8 mmol) in dimethyl sulfoxide (26 mL).[5]

-

In a separate container, prepare a mixture of sodium cyanide (2.59 g, 51.8 mmol) and triethylenediamine (1.2 g, 10.4 mmol) in dimethyl sulfoxide (14 mL) and water (28 mL).[5]

-

Add the cyanide/triethylenediamine mixture to the solution of 5-bromo-2-chloropyrimidine.[5]

-

Stir the reaction mixture at room temperature for 18 hours.[5]

-

Upon completion of the reaction, dilute the mixture with water (130 mL).[5]

-

Extract the aqueous mixture with diethyl ether (3 x 150 mL).[5]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a light yellow solid.[5]

-

Purify the resulting solid by recrystallization from hot dichloromethane to afford this compound.[5]

Yield: 99% (9.4 g)[5] ¹H NMR (CDCl₃, 400 MHz) δ: 8.84 (s, 2H)[5]

Applications in Drug Discovery: A Precursor for Kinase Inhibitors

This compound is a valuable intermediate in the synthesis of kinase inhibitors for cancer therapy.[1][6] The pyrimidine core acts as a scaffold that can be elaborated through various chemical reactions, primarily at the bromine and nitrile positions, to generate libraries of compounds for screening against different kinases.

Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of proteins.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] Inhibitors derived from 5-bromopyrimidine scaffolds have shown activity against several important cancer-related kinases.

1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Pyrimidine-5-carbonitrile derivatives have been designed and synthesized as inhibitors of VEGFR-2.[8][9]

| Compound | Target | IC₅₀ | Reference |

| Sorafenib (Reference) | VEGFR-2 | 0.19 ± 0.15 µM | [8] |

| Compound 12b | VEGFR-2 | 0.53 ± 0.07 µM | [8] |

| Compound 11e | VEGFR-2 | 0.61 ± 0.01 µM | [8] |

| Compound 12c | VEGFR-2 | 0.74 ± 0.15 µM | [8] |

2. Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways involved in cell proliferation, survival, and migration.[10] Mutations and overexpression of EGFR are common in various cancers. Pyrimidine-5-carbonitrile derivatives have been developed as inhibitors of both wild-type (WT) and mutant forms of EGFR.[10]

| Compound | Target | IC₅₀ | Reference |

| Erlotinib (Reference) | EGFRWT | >10 µM (in some cell lines) | [10] |

| Compound 11b | EGFRWT | 0.09 µM | [10] |

| Compound 11b | EGFRT790M | 4.03 µM | [10] |

3. Aurora Kinases

Aurora kinases are serine/threonine kinases that are key regulators of mitosis.[11][12] Their overexpression is implicated in various cancers.[11][12] 2,4-Diaminopyrimidine-based compounds, synthesized from 5-bromopyrimidine derivatives, have shown promise as Aurora kinase inhibitors.[1]

4. Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is vital for the growth and survival of certain B-cell leukemias and lymphomas.[1][5] Covalent irreversible BTK inhibitors often incorporate an acrylamide moiety, and 2,5-diaminopyrimidine scaffolds derived from 5-bromopyrimidines are used in their design.[1]

Conclusion

This compound has established itself as a cornerstone intermediate in modern medicinal chemistry. Its synthetic accessibility and the versatile reactivity of its functional groups have enabled the exploration of vast chemical spaces, particularly in the realm of kinase inhibitor discovery. The pyrimidine core provides a privileged scaffold for interacting with the ATP-binding sites of numerous kinases implicated in cancer and other diseases. The continued exploration of derivatives of this compound holds significant promise for the development of novel, targeted therapeutics to address unmet medical needs.

References

- 1. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. drugs.com [drugs.com]

- 6. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 12. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]

fundamental reactivity of the cyanopyrimidine core

An In-Depth Technical Guide to the Fundamental Reactivity of the Cyanopyrimidine Core

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil. The introduction of a cyano (-CN) group onto this ring creates the cyanopyrimidine core, a privileged scaffold in medicinal chemistry and materials science. The potent electron-withdrawing nature of both the ring nitrogens and the cyano group renders the cyanopyrimidine core highly electron-deficient, defining its characteristic reactivity and making it a valuable building block for the synthesis of a diverse array of functional molecules, particularly in drug development.[1][2] Cyanopyrimidine derivatives have been successfully developed as inhibitors for various biological targets, including kinases and protein-protein interactions, showing promise as anticancer and anti-inflammatory agents.[3][4][5]

This technical guide provides a comprehensive overview of the , detailed experimental protocols for key transformations, and insights into its application in drug discovery.

Fundamental Reactivity of the Cyanopyrimidine Core

The reactivity of the cyanopyrimidine ring is dominated by its electron-deficient character. This property makes the core highly susceptible to nucleophilic attack while generally being resistant to electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is the most significant and widely utilized reaction of the cyanopyrimidine core. The presence of nitrogen atoms and the cyano group activates the ring towards attack by nucleophiles, especially at positions ortho and para to the ring nitrogens (C2, C4, and C6).[6]

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the key determinant of the reaction's feasibility. The negative charge in the Meisenheimer complex can be delocalized onto the electronegative ring nitrogen atoms, which provides significant stabilization and drives the reaction forward.[6] This is why substitution is strongly favored at the C2, C4, and C6 positions.

Common leaving groups in these reactions are halides (e.g., -Cl) or sulfonyl groups (e.g., -SO2Me), which are readily displaced by a wide range of nucleophiles.[1][8][9]

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Cyanopyrimidines

| Starting Material | Nucleophile/Reagent | Product | Yield (%) | Reference |

| 4,6-Dichloro-2-(methylthio)pyrimidine | NaOMe | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | High | [1] |

| 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | KCN | 4-Chloro-6-methoxypyrimidine-2-carbonitrile | 27 | [1] |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | KCN | 4,6-Dimethoxypyrimidine-2-carbonitrile | 83 | [1] |

| 2-Methylsulfonylpyrimidine | KCN | 2-Cyanopyrimidine | High | [8] |

| 4-chloro-thiouracil derivatives | Heteroaromatic amine | 4-pyrrolo-5-cyanopyrimidines | N/A | [3] |

Reactions Involving the Cyano Group

The nitrile functional group on the pyrimidine ring can also undergo various chemical transformations, although its reactivity can be influenced by the electron-deficient nature of the ring.

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.[2]

-

Reduction: Catalytic hydrogenation or reduction with chemical hydrides can convert the cyano group into a primary amine (-CH2NH2).[2]

-

Cycloaddition Reactions: The nitrile can act as a dienophile or enophile in certain pericyclic reactions, though this is less common for unactivated nitriles.[2][10]

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the ring nitrogens and the cyano group, the cyanopyrimidine core is highly resistant to electrophilic aromatic substitution (SEAr).[11][12] Such reactions, like nitration or halogenation, typically require harsh conditions and often result in low yields. The electrophile must be extremely reactive to overcome the high activation energy barrier.[13]

Synthesis of Cyanopyrimidines